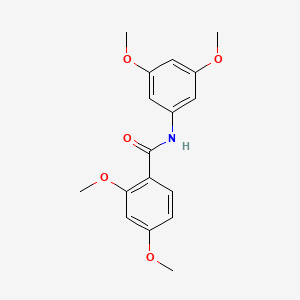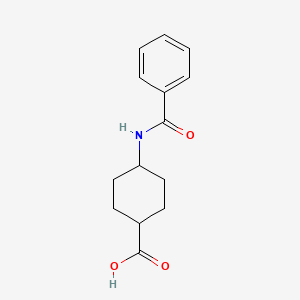![molecular formula C14H11ClN2O3 B5789995 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone CAS No. 54583-53-8](/img/structure/B5789995.png)
2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone, commonly known as CNPE, is a chemical compound that has been extensively studied for its potential use in scientific research. CNPE is a synthetic compound that belongs to the class of aryl ketones. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用机制
The mechanism of action of CNPE is not fully understood. However, it has been suggested that CNPE exerts its anti-cancer effects by inhibiting the activity of key enzymes involved in cell cycle progression and DNA replication. CNPE has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
CNPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. CNPE has also been found to inhibit the activity of key enzymes involved in inflammation and microbial infection.
实验室实验的优点和局限性
CNPE has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity. CNPE has also been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it suitable for use in a wide range of research applications.
However, there are also some limitations to the use of CNPE in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, the potential toxicity of CNPE in vivo needs to be further investigated.
未来方向
There are several future directions for research on CNPE. One area of research is to further elucidate its mechanism of action and molecular targets. This will help to identify potential drug targets and improve the design of CNPE analogs with increased potency and selectivity.
Another area of research is to investigate the potential use of CNPE in combination with other anti-cancer agents. CNPE has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further research is needed to identify optimal combination strategies.
Finally, there is a need for further research on the potential toxicity of CNPE in vivo. This will help to determine the safety of CNPE for use in humans and identify potential side effects.
合成方法
CNPE can be synthesized through a multi-step process that involves the reaction of 4-nitroacetophenone with thionyl chloride to produce 4-nitrophenyl chloroformate. The resulting compound is then reacted with 3-chloroaniline to yield CNPE. The synthesis of CNPE has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
CNPE has been extensively studied for its potential use in scientific research. Its anti-cancer properties have been investigated in various types of cancer, including breast, lung, and prostate cancer. CNPE has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anti-cancer properties, CNPE has also been found to exhibit anti-inflammatory and anti-microbial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. CNPE has also been found to exhibit potent anti-microbial activity against a wide range of bacteria and fungi.
属性
IUPAC Name |
2-(3-chloroanilino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-2-1-3-12(8-11)16-9-14(18)10-4-6-13(7-5-10)17(19)20/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZDDJSMIAPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358105 |
Source


|
| Record name | Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54583-53-8 |
Source


|
| Record name | Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)


![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
